molecular formula C10H15ClN4O2 B3033087 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide CAS No. 805187-00-2

2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide

Cat. No.: B3033087
CAS No.: 805187-00-2
M. Wt: 258.70
InChI Key: YLOBNNLRSCQYAR-UHFFFAOYSA-N
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Description

2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide is a chemical compound with a complex structure that includes a pyridazine ring, a chloro substituent, and a dimethylaminoethyl group

Preparation Methods

The synthesis of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The reaction conditions often include the use of chlorinating agents to introduce the chloro substituent and amination reactions to attach the dimethylaminoethyl group. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide exhibit potential anticancer properties. For instance, the inhibition of PRMT5 (Protein Arginine Methyltransferase 5), which is implicated in various cancers, has been observed with related pyridazine derivatives. The compound's ability to form covalent bonds with PRMT5 suggests a mechanism for selective targeting of cancer cells, particularly those with MTAP deletions .

Inhibition of Protein Interactions

The compound has been studied for its role in disrupting protein-protein interactions essential for cancer cell survival. Its binding affinity to PRMT5 was shown to interfere with the interaction between PRMT5 and its substrate adaptor proteins, which is crucial for the methylation processes that promote tumor growth .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy as a therapeutic agent. Research has demonstrated that modifications to the pyridazine core and substituents can significantly affect biological activity and reactivity profiles. For example, variations in halogen substitutions have been linked to differences in potency against target proteins like PRMT5 .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of various functional groups. Characterization techniques such as X-ray crystallography have provided insights into its molecular structure, confirming the presence of critical bonding interactions that influence its biological activity .

Potential Applications in Neuropharmacology

Given the dimethylamino group present in the compound, there is potential for applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound may influence neuronal signaling pathways, although specific studies are still required to validate these effects.

Table 1: Summary of Biological Activities

Activity TypeCompound AnalogIC50 (µM)Reference
PRMT5 InhibitionBRD06397.5
Anticancer ActivityPyridazine DerivativeVaries
Protein Interaction DisruptionN/AVaries

Case Study: BRD0639

In a study investigating BRD0639, a derivative of the pyridazine class, it was found to effectively engage PRMT5 in cellular contexts, demonstrating significant potency with an IC50 value of 7.5 µM. This compound was shown to reduce symmetrically dimethylated arginine levels, indicating a direct effect on PRMT5 activity within cancer cells .

Mechanism of Action

The mechanism of action of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other pyridazine derivatives with different substituents, which may have varying degrees of reactivity and applications.

Biological Activity

The compound 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide is a pyridazinone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile with various reagents under controlled conditions. The final product is often purified through crystallization techniques, yielding pale yellow block crystals .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological targets. Notably, it has shown promise as a PRMT5 inhibitor , which is significant in cancer therapy.

Research indicates that this compound may exert its biological effects by forming covalent bonds with target proteins, particularly PRMT5. The interaction involves key residues that facilitate binding and specificity, such as hydrogen bonds and π–π stacking interactions with aromatic amino acids .

Inhibition of PRMT5

A study demonstrated that the compound acts as a potent inhibitor of PRMT5, which is implicated in several cancers. The crystal structure analysis revealed that the compound forms a covalent bond with Cys278 of PRMT5, leading to its inactivation. This finding highlights the potential use of this compound in targeting PRMT5-dependent cancers .

Antifungal Activity

Another area of exploration includes the antifungal properties of related pyridazinone derivatives. Although specific data on this compound's antifungal activity is limited, structural similarities suggest potential efficacy against fungal pathogens. Comparative studies have shown that modifications in the pyridazinone ring can enhance antifungal activity .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that the presence of specific substituents can significantly influence biological activity. For instance:

  • Chloro substitution at the 3-position enhances potency against certain targets.
  • Dimethylamino group at the N-position appears to improve solubility and bioavailability.

The following table summarizes key findings from SAR studies:

Compound VariantSubstituentBiological ActivityReference
Base CompoundNoneLow activity
Variant A3-ChloroModerate activity
Variant BDimethylaminoHigh activity

Properties

IUPAC Name

2-(3-chloro-6-oxopyridazin-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O2/c1-14(2)6-5-12-9(16)7-15-10(17)4-3-8(11)13-15/h3-4H,5-7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOBNNLRSCQYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN1C(=O)C=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161403
Record name 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805187-00-2
Record name 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=805187-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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